![molecular formula C12H14O3 B13912669 methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate](/img/structure/B13912669.png)
methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate is an organic compound with the molecular formula C12H14O3. It is a derivative of indan, a bicyclic hydrocarbon, and features a hydroxy group and a methyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate typically involves the esterification of 6-hydroxyindan-1-yl acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as chromatography ensures high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-oxoindan-1-yl acetate.
Reduction: Formation of 6-hydroxyindan-1-yl methanol.
Substitution: Formation of various ethers and esters depending on the substituent used.
Aplicaciones Científicas De Investigación
Methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxyindan-1-yl acetic acid, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(1R)-6-hydroxyindan-1-yl]propionate
- Ethyl 2-[(1R)-6-hydroxyindan-1-yl]acetate
- Methyl 2-[(1R)-5-hydroxyindan-1-yl]acetate
Uniqueness
Methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate is unique due to the specific position of the hydroxy group on the indan ring, which influences its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl 2-[(1R)-6-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)6-9-3-2-8-4-5-10(13)7-11(8)9/h4-5,7,9,13H,2-3,6H2,1H3/t9-/m1/s1 |
Clave InChI |
YIWRHLWWRLWQGG-SECBINFHSA-N |
SMILES isomérico |
COC(=O)C[C@H]1CCC2=C1C=C(C=C2)O |
SMILES canónico |
COC(=O)CC1CCC2=C1C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


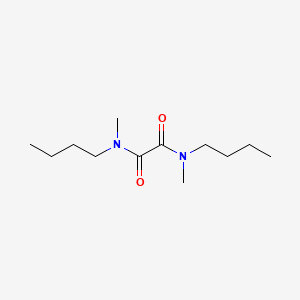
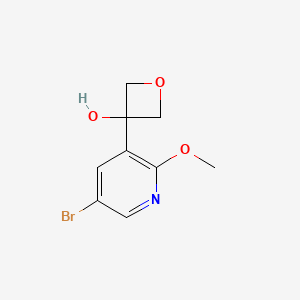
![4',5-Difluoro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13912606.png)
![6-[3-(Azetidin-1-yl)propoxy]-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13912618.png)
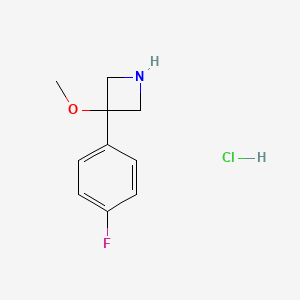
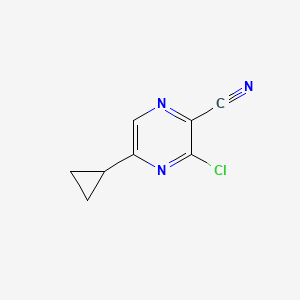
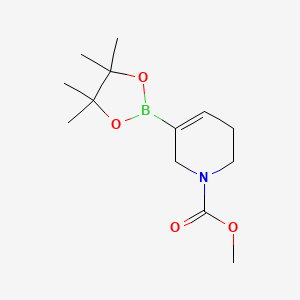
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester](/img/structure/B13912645.png)
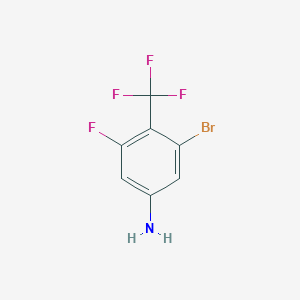
![Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B13912655.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride](/img/structure/B13912659.png)
![6-[2-[3-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B13912665.png)
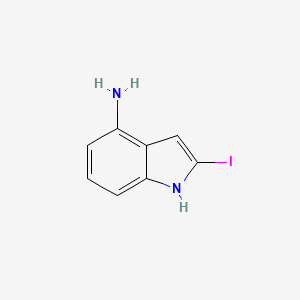
![Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13912675.png)
